molecular formula C19H15N5O2 B5572630 N-1H-苯并咪唑-2-基-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺

N-1H-苯并咪唑-2-基-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺

货号 B5572630
分子量: 345.4 g/mol
InChI 键: OVFBMDYYUKINAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide, also known as BMH-21, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first developed by a team of researchers from the University of Texas at Austin in 2012. Since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.

科学研究应用

组蛋白脱乙酰酶抑制

N-1H-苯并咪唑-2-基-3-[(4-甲基-2-嘧啶基)氧基]苯甲酰胺衍生物已被确定为选择性组蛋白脱乙酰酶 (HDAC) 抑制剂。这些化合物对特定的 HDAC 表现出亚微摩尔抑制活性,通过诱导组蛋白乙酰化、细胞周期阻滞和凋亡来影响癌细胞增殖,表明在癌症治疗中具有潜在应用。口服活性衍生物 MGCD0103 已在体内显示出显着的抗肿瘤活性,并已作为抗癌药物进入临床试验 (Zhou et al., 2008)

抗菌活性

已合成苯并咪唑衍生物(包括 N-苯并咪唑-1-基-甲基-苯甲酰胺)并评估了其对各种细菌和真菌菌株的抗菌活性。某些衍生物显示出显着的抗菌功效,表明它们在开发新型抗菌剂中的潜在用途 (Sethi et al., 2016)

抗癌活性

已经研究了几种带有吡啶基/嘧啶基哌嗪部分的苯并咪唑衍生物的抗癌活性。这些化合物对肺腺癌和神经胶质瘤细胞系显示出选择性细胞毒性,证明了作为抗癌剂的潜力 (Çiftçi et al., 2021)

聚(ADP-核糖)聚合酶 (PARP) 抑制

对含环胺的苯并咪唑甲酰胺衍生物的研究导致了有效 PARP 抑制剂的开发,具有显着的细胞效力。ABT-888 是一个著名的例子,由于其对 PARP 酶的出色效力和与其他抗癌剂联合使用的功效,在人类癌症治疗的临床试验中显示出前景 (Penning et al., 2009)

抗流感病毒活性

已经探索了基于苯甲酰胺的 5-氨基吡唑及其杂环衍生物的新途径,产生了对甲型流感病毒的 H5N1 亚型具有显着抗病毒活性的化合物。这表明它们在治疗禽流感中的潜在应用 (Hebishy et al., 2020)

作用机制

The compound acts as an allosteric activator of human glucokinase (GK), a key enzyme in glucose metabolism. It has shown significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) .

未来方向

The compound has shown promising results as an allosteric activator of human glucokinase (GK), suggesting its potential for the treatment of type-2 diabetes (T2D). Future research could focus on further exploring its therapeutic potential, optimizing its synthesis process, and investigating its safety profile .

属性

IUPAC Name

N-(1H-benzimidazol-2-yl)-3-(4-methylpyrimidin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-12-9-10-20-19(21-12)26-14-6-4-5-13(11-14)17(25)24-18-22-15-7-2-3-8-16(15)23-18/h2-11H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFBMDYYUKINAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。